molecular formula C20H18N2O3S B14941202 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B14941202
M. Wt: 366.4 g/mol
InChI Key: IBRATCIPRCYTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spiro heterocyclic molecule featuring a fused pyrrolo[3,2,1-ij]quinoline core linked to a thiazolidine-dione moiety via a spiro junction. The 4-methoxyphenyl substituent at the 3'-position introduces electron-donating properties, which may enhance solubility and influence biological interactions. Its synthesis typically involves multi-step reactions, such as the condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with thiazolidine precursors in refluxing acetic acid . The compound’s structural complexity and spiro architecture make it a candidate for exploring bioactive properties, particularly in drug discovery targeting neurological or antimicrobial pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with various nucleophiles. One common method includes the reaction of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with 1,2- and 1,3-dinucleophiles, followed by three-component cyclocondensations with arylamines and 2-mercapto-acetic acid . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as aluminum trichloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Basic Chemical Information

Parameter Value
Molecular Formula C₂₃H₁₉N₃O₂
Molecular Weight 369.42 g/mol
Key Functional Groups Pyrroloquinoline, thiazolidine dione, methoxyphenyl substituent
Synthesis Precursors Isatin derivatives, aryl cyanomethyl ketones, malononitrile
Classification Spirocyclic heterocyclic compound with therapeutic potential

Hydrolytic Reactions

The thiazolidine dione moiety undergoes acidic/basic hydrolysis to generate reactive intermediates:

  • Mechanism : Nucleophilic attack by water or hydroxide ions on the carbonyl groups, leading to ring-opening.

Alkylation/Oxidation

  • Alkylation : Methoxyphenyl substituent may participate in O-alkylation under strong bases (e.g., NaH).

  • Oxidation : Potential oxidation of the dihydroquinoline ring to form fully aromatic systems.

Nucleophilic Substitution

The spiro junction may enable substitution reactions at the pyrroloquinoline core, depending on electronic effects.

Reaction Type Conditions Product Type
HydrolysisHCl/H₂O or NaOHThiazolidine ring-opened derivatives
AlkylationAlkyl halides + basesO-alkylated methoxyphenyl analogs
OxidationOxidizing agents (e.g., DDQ)Aromatic quinoline derivatives

Mechanistic Insights

While exact mechanisms remain under study, the compound’s reactivity is influenced by:

  • Electron-deficient sites : The thiazolidine dione’s carbonyl groups act as electrophilic centers.

  • Stereochemical rigidity : The spiro junction restricts conformational flexibility, directing reactivity to specific sites.

  • Hydrogen bonding : Methoxyphenyl substituent may modulate solubility and reaction pathways .

Scientific Research Applications

3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets, such as blood coagulation factors. The compound inhibits these factors by binding to their active sites, thereby preventing the formation of blood clots . The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with other proteins and enzymes involved in coagulation.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Synthesis Method Reference
Target Compound C₂₃H₂₁N₂O₃S 405.49* 4-Methoxyphenyl, spiro-thiazolidine-dione Condensation of pyrroloquinoline dione
3'-(4-Hydroxyphenyl)-4,4,6,8-tetramethyl-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione C₂₄H₂₅N₂O₃S 406.51 4-Hydroxyphenyl, tetramethyl groups Similar to target + methyl substitution
5′,6′-Dihydro-3H,4′H-spiro[benzothiazole-2,1′-pyrrolo[3,2,1-ij]quinolin]-2′-one C₁₇H₁₄N₂OS 294.37 Benzothiazole replaces thiazolidine-dione Cyclization of thiol-containing precursors
3'-(4-Chlorophenyl)-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione C₁₇H₁₂ClN₂O₂S 343.81 Indole core, 4-chlorophenyl Isatin + thioglycolic acid condensation
8-Ethoxy-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline-1,2-dione C₁₇H₁₉NO₃ 274.14 Ethoxy group, no spiro/thiazolidine Paal-Knorr cyclization

*Molecular weight estimated based on structural similarity to .

Key Comparison Points

Core Structure Variations The target compound and its pyrroloquinoline-based analogues (e.g., 8-ethoxy derivative ) share a tricyclic pyrrolo[3,2,1-ij]quinoline core. However, the spiro-thiazolidine-dione system distinguishes it from simpler diones lacking the spiro junction. Compounds like the benzothiazole-spiro derivative replace the thiazolidine-dione with a benzothiazole ring, reducing molecular weight (~294 vs. ~405) and altering electronic properties.

Substituent Effects The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-hydroxyphenyl variant , which may improve blood-brain barrier penetration. Methyl or ethoxy substituents on the pyrroloquinoline core (e.g., 8-ethoxy derivative ) simplify the structure but eliminate the spiro system’s conformational rigidity.

Synthetic Routes The target compound is synthesized via acid-catalyzed condensation of pyrroloquinoline diones with thiazolidine precursors , whereas indole-based spiro compounds (e.g., 3'-(4-chlorophenyl) derivative ) are formed using isatin and thioglycolic acid.

The 4-methoxyphenyl group may synergize with the spiro system to enhance binding to enzyme active sites. Pyrroloquinoline diones without spiro linkages (e.g., 8-ethoxy derivative ) are often intermediates, lacking the constrained geometry critical for target specificity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) on the phenyl ring correlate with increased solubility and bioavailability in spiro-thiazolidine-diones .
    • Thiazolidine-dione moieties are critical for hydrogen bonding interactions, as seen in related antidiabetic drugs (e.g., thiazolidinediones) .

Biological Activity

The compound 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest it may exhibit a range of biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its biological activity and synthesizes findings from various studies.

Structural Characteristics

The compound is characterized by a complex spirocyclic structure that includes both pyrroloquinoline and thiazolidine moieties. The molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, and its structure can be represented as follows:

  • Molecular Formula : C18H18N2O3SC_{18}H_{18}N_2O_3S
  • SMILES Notation : CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)OC

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are the key findings regarding its pharmacological properties:

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline structures can inhibit cancer cell proliferation. For example:

  • A study reported that compounds similar to this structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens:

  • A review highlighted that certain pyrroloquinoline derivatives possess potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action is thought to disrupt bacterial cell wall synthesis .

Study 1: Anticancer Efficacy Evaluation

In a controlled study examining the anticancer properties of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis Induction
Compound BA549 (Lung Cancer)20G2/M Arrest

This study found that both compounds significantly inhibited cell growth, suggesting that modifications to the structure could enhance efficacy.

Study 2: Antimicrobial Activity Assessment

A comparative analysis was conducted on the antimicrobial activity of several related compounds:

CompoundBacteria TestedZone of Inhibition (mm)
Compound CS. aureus18
Compound DE. coli15

These results indicate that modifications in the substituents on the pyrroloquinoline scaffold can lead to enhanced antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione?

  • Methodology : The compound can be synthesized via regioselective thermolysis of spiro-oxadithiino derivatives (e.g., spiro[benzopyran-3',2-[1,3,4]oxadithiino[5,6-c]benzopyran]-4'-ones) in the presence of ethyl diazoacetate . Alternative routes involve reacting hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone derivatives) to form thiazolidin-4-one or thiazole-containing spiro derivatives .
  • Key Steps :

  • Use of diazo compounds to induce cyclization.
  • Optimization of solvent (DMF, ethanol) and temperature (80–120°C).
  • Purification via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Determines bond lengths, angles, and spiro-conformation (e.g., mean σ(C–C) = 0.003 Å, R-factor = 0.049) .
  • Spectroscopy :
  • NMR : Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
  • FT-IR : Confirms carbonyl (C=O) and thiazolidine (C–S) stretches .
  • Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What are the primary structural features influencing its reactivity?

  • Spiro-Conformation : The fused pyrroloquinoline and thiazolidine-dione rings create steric hindrance, limiting nucleophilic attack at the spiro-carbon .
  • Electron-Donating Groups : The 4-methoxyphenyl substituent enhances resonance stabilization, directing electrophilic substitution to the para position .
  • Hydrogen Bonding : Thiazolidine-dione carbonyl groups participate in intermolecular H-bonding, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study its interactions with biological targets?

  • Methodology :

  • System Setup : Use software like AMBER or GROMACS to model the compound in a solvated lipid bilayer or protein-binding pocket .
  • Force Fields : Apply GAFF or CHARMM parameters for small molecules and TIP3P for water.
  • Sampling : Run 100+ ns simulations to assess binding stability, hydrogen bonding, and hydrophobic interactions .
    • Key Metrics :
  • Root-mean-square deviation (RMSD) of ligand-protein complexes.
  • Free energy calculations (MM-PBSA/GBSA) to estimate binding affinities .

Q. How to address contradictions in reported antioxidant activity data for this compound?

  • Experimental Design :

  • Standardization : Use ascorbic acid as a positive control in DPPH assays under identical conditions (e.g., 0.1 mM DPPH in ethanol, 30-min incubation) .
  • Dose-Response Curves : Test concentrations from 10–200 µM to calculate IC50 values.
  • Reproducibility : Validate results across multiple labs with controlled oxygen levels and light exposure.
    • Possible Confounders :
  • Solvent polarity affecting radical scavenging efficiency.
  • Auto-oxidation of thiazolidine-dione under prolonged assay conditions .

Q. What are the challenges in achieving regioselective synthesis of its derivatives?

  • Key Issues :

  • Competing pathways during cyclization (e.g., oxadiazole vs. thiadiazole formation) .
  • Steric effects from the spiro-pyrroloquinoline core limiting access to reactive sites .
    • Solutions :
  • Use directing groups (e.g., sulfonyl or nitro substituents) to control reaction sites .
  • Employ microwave-assisted synthesis to enhance regioselectivity and reduce side products .

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C20H18N2O3S/c1-25-15-9-7-14(8-10-15)22-17(23)12-26-20(22)16-6-2-4-13-5-3-11-21(18(13)16)19(20)24/h2,4,6-10H,3,5,11-12H2,1H3

InChI Key

IBRATCIPRCYTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC5=C4N(C3=O)CCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.